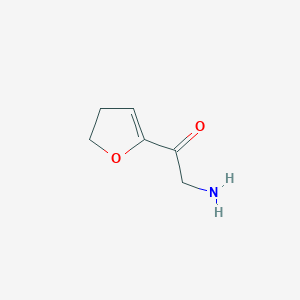

2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one

Description

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

2-amino-1-(2,3-dihydrofuran-5-yl)ethanone |

InChI |

InChI=1S/C6H9NO2/c7-4-5(8)6-2-1-3-9-6/h2H,1,3-4,7H2 |

InChI Key |

UUQRRRSCZVOXEP-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=C1)C(=O)CN |

Origin of Product |

United States |

Preparation Methods

Overview

This classical approach involves the nucleophilic attack of sulfur nucleophiles, such as sodium sulfide, on 1,3-dihaloalkanes, leading to the formation of thietane rings, which can be subsequently transformed into the target compound.

Methodology

- Starting Material: 1,3-Dihaloalkanes (e.g., 1,3-dichloropentane derivatives)

- Reagent: Sodium sulfide (Na₂S)

- Reaction Conditions: Reflux in polar aprotic solvents like ethanol or acetone, typically at 80–120°C

- Reaction Pathway:

- Double nucleophilic displacement of halogens

- Intramolecular cyclization to form the thietane ring

- Functionalization to introduce amino groups at the appropriate position

Representative Reaction Scheme

1,3-Dihaloalkane + Na₂S → Thietane intermediate

Thietane intermediate + suitable functionalization → 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one

Yield & Data Table

Synthesis via Stepwise Nucleophilic Displacements and Ring Closure

Overview

This method involves the stepwise displacement of halides or mesylates with sulfur nucleophiles, followed by intramolecular cyclization to form the dihydrofuran ring and subsequent amino group introduction.

Methodology

- Starting Material: Methyl or benzyl derivatives of dihydrofuran precursors

- Key Reagents: Thiourea, potassium hydroxide (KOH), mesylates, or halides

- Reaction Conditions: Reflux in ethanol or acetonitrile, often with acid or base catalysis

- Reaction Pathway:

- Formation of thiolate intermediates

- Intramolecular cyclization to form the dihydrofuran ring

- Amination via reduction or substitution

Representative Reaction Scheme

Mesylate derivative + KOH → Thiolate intermediate

Thiolate + halide or mesylate → Cyclized dihydrofuran derivative

Cyclized intermediate + amino source → 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one

Data Table

Cyclization from Functionalized Precursors

Overview

This approach involves synthesizing suitable precursors such as amino alcohols or hydroxyalkyl derivatives, which undergo cyclization to form the dihydrofuran ring, followed by oxidation or amination steps to yield the target compound.

Methodology

- Starting Material: Hydroxyalkyl derivatives or amino alcohols

- Reagents: Acid catalysts (e.g., p-toluenesulfonic acid), oxidants, or amination reagents

- Reaction Conditions: Mild reflux or microwave-assisted heating

- Reaction Pathway:

- Intramolecular cyclization to form the dihydrofuran ring

- Oxidation or amination to introduce the amino group at the desired position

Representative Reaction Scheme

Hydroxyalkyl precursor + acid catalyst → Cyclized dihydrofuran derivative

Cyclized intermediate + amination reagents → 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one

Data Table

Modern Approaches Using Furan-2,3-Diones and Acylpyruvic Acids

Overview

Recent advances involve the use of furan-2,3-diones or acylpyruvic acids reacting with o-aminothiophenols under controlled conditions to form fused enaminone structures, which can be transformed into the target compound via subsequent steps.

Methodology

- Starting Materials: Furan-2,3-diones or acylpyruvic acids

- Reagents: Carbodiimides (e.g., DCC, EDC), o-aminothiophenols

- Reaction Conditions: Solvent-switchable, room temperature to mild heating

- Reaction Pathway:

- Formation of reactive intermediates (e.g., furandiones)

- Cyclization and subsequent amination to incorporate the amino group

- Final transformation into the target compound via reduction or rearrangement

Representative Reaction Scheme

Furan-2,3-dione + *o*-aminothiophenol + carbodiimide → Enaminone intermediate

Enaminone intermediate → 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one (via reduction or rearrangement)

Data Table

Summary of Key Findings

- The classical double nucleophilic displacement of 1,3-dihaloalkanes remains a foundational method, with yields typically ranging from 50–80%, depending on the specific halides and reaction conditions.

- Stepwise displacement strategies involving mesylates and thiolates allow for more controlled synthesis, often improving regioselectivity and yield.

- Cyclization from functionalized precursors offers milder conditions and higher selectivity, especially when employing acid catalysis.

- Modern approaches utilizing furan-2,3-diones and acylpyruvic acids, combined with carbodiimide coupling, provide versatile routes for synthesizing complex derivatives, including the target compound, with yields generally between 50–70%.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Scientific Research Applications of 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one

2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one is an organic compound featuring an amino group and a dihydrofuran ring. It has a molecular formula of and a molecular weight of approximately 127.14 g/mol. Due to its distinctive functional groups, this compound has garnered interest in medicinal chemistry and organic synthesis. Research indicates that 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one may possess potential antimicrobial and anticancer properties, which are likely due to its interactions with molecular targets, such as enzymes or receptors, in biological systems. Ongoing studies aim to clarify the precise mechanisms through which this compound exerts its effects.

Potential Applications

- Medicinal Chemistry The compound is being explored for its potential in drug development because of its unique structure and biological interactions.

- Organic Synthesis It serves as a building block in synthesizing various organic compounds.

- Antimicrobial and Anticancer Research Studies are being conducted to understand its potential in treating microbial infections and cancer.

Studies on the interactions of 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one with various biological targets are crucial for understanding its mechanism of action. These studies focus on how the compound interacts with enzymes or receptors within cells, potentially leading to significant changes in biochemical pathways. The specific interactions can vary based on the context of use and the particular biological systems involved.

Use as a Functionalized Compound

Functionalized 1,2,4,5-tetrazine compounds, including 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one, can be employed for attachment or incorporation into biological molecules, their ligands, or suitable therapeutic or diagnostic molecules . These compounds are useful in bioorthogonal labeling, employing inverse-electron-demand Diels-Alder reactions of biological molecules, their ligands, and suitable therapeutic or diagnostic molecules with complementary reaction components that incorporate or attach suitable complementary dienophiles, such as tr ⁇ ms-cyclooctenes . Therefore, these compounds are useful in both diagnostic and therapeutic methods .

Mechanism of Action

The mechanism of action of 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The dihydrofuran ring can participate in various biochemical reactions, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key structural feature—the 4,5-dihydrofuran ring—distinguishes it from other α-ketoamines. Below is a comparison with analogs differing in substituents or core rings:

Biological Activity

2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by an amino group and a dihydrofuran ring, this compound has been the subject of various studies aimed at elucidating its antimicrobial and anticancer properties. This article reviews the biological activity of 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one, highlighting key research findings, mechanisms of action, and potential applications.

- Molecular Formula : C₇H₉NO₂

- Molecular Weight : 127.14 g/mol

The compound's structure allows for diverse chemical reactivity, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20–40 µM |

| Escherichia coli | 40–70 µM |

These MIC values suggest that the compound has a competitive profile compared to standard antibiotics like ceftriaxone, which has MIC values of 4 µM against S. aureus and 0.1 µM against E. coli .

Anticancer Activity

The anticancer potential of 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one has been explored through various cell-based assays. Studies indicate that the compound may inhibit cell proliferation in several cancer cell lines:

| Cancer Cell Line | IC₅₀ (µM) | Observations |

|---|---|---|

| NCI-H522 (Lung) | 0.06 | Potent inhibitor |

| MCF7 (Breast) | 0.1 | Significant growth inhibition |

| SK-OV-3 (Ovarian) | 2.5 | Moderate activity |

These findings suggest that the compound's mechanism may involve the inhibition of critical cellular pathways linked to cancer progression .

The biological activity of 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one is believed to stem from its ability to interact with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signal transduction pathways.

- Receptor Interaction : It could modulate receptor activity, leading to altered cellular responses.

Further research is necessary to fully elucidate these mechanisms and identify specific molecular targets .

Case Studies

Several case studies have documented the effects of 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one in laboratory settings:

- Antimicrobial Efficacy : A study conducted on multi-drug resistant strains demonstrated that the compound significantly reduced bacterial viability in culture, supporting its potential as an alternative antimicrobial agent .

- Cancer Cell Line Studies : In a series of experiments involving different cancer cell lines, researchers observed that treatment with this compound led to increased apoptosis rates compared to untreated controls, indicating a possible therapeutic application in oncology .

Q & A

Q. What synthetic routes are commonly employed to prepare 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one?

A typical approach involves condensation reactions between amines and ketones. For example, hydrochloride salts of structurally similar compounds (e.g., 2-amino-1-(3,4-dimethoxyphenyl)ethan-1-one) are synthesized via acid-catalyzed reactions, followed by purification using recrystallization or column chromatography . Optimization of reaction conditions (e.g., temperature, solvent, and catalyst) is critical to improving yield and minimizing side products.

Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?

A combination of techniques is essential:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and detect impurities.

- Mass spectrometry (MS) for molecular weight verification.

- Melting point analysis to assess crystallinity and purity, as demonstrated in studies on brominated ethanone derivatives .

- UV/Vis spectroscopy (e.g., λmax analysis) for detecting conjugated systems or degradation products .

Q. How can researchers mitigate instability issues during storage of this compound?

Stability is influenced by temperature and humidity. Storage at -20°C in airtight containers under inert gas (e.g., argon) is recommended, as seen in protocols for structurally related amine-ketone derivatives . Regular purity checks via HPLC or TLC are advised to monitor degradation.

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR, IR, or MS data can arise from dynamic conformational changes or tautomerism. Cross-validation using single-crystal X-ray diffraction (e.g., SHELX refinement ) provides unambiguous structural confirmation. Computational tools like DFT simulations can model electronic environments to predict NMR shifts or vibrational frequencies, aiding in data interpretation .

Q. How can pyrolysis products of this compound be identified, and what do they reveal about its thermal stability?

Pyrolysis studies under controlled temperatures (e.g., 200–400°C) coupled with GC-MS can identify degradation products. For example, analogous compounds like bk-2C-B produce halogenated aromatic fragments and amine derivatives under pyrolysis, highlighting susceptibility to thermal cleavage of the dihydrofuran ring .

Q. What methodologies are effective for enantiomeric resolution of this compound?

Chiral separation techniques include:

- Chiral liquid chromatography with tandem mass spectrometry (LC-MS/MS), as applied to amphetamine derivatives .

- Derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by NMR analysis to assign absolute configuration.

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model transition states and activation energies for reactions at the ketone or amino group. For example, studies on organofluorine compounds use Fukui indices to identify electrophilic/nucleophilic sites . Molecular docking may further predict interactions with biological targets.

Q. What challenges arise when scaling up synthesis for in vivo pharmacological studies?

Key challenges include maintaining purity (>98%) and minimizing toxic byproducts. Process optimization (e.g., flow chemistry) and rigorous quality control (e.g., in-process HPLC monitoring) are critical. Stability during formulation (e.g., in saline or DMSO) must also be validated, as described for hydrochloride salts of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.